molecular formula C23H19ClF2N4O3S B610140 5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 1652573-86-8

5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine

Cat. No. B610140
CAS RN: 1652573-86-8
M. Wt: 504.94
InChI Key: LLAFAUCUKNMECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PLX7683 is a paradox breaker. Paradox breakers overcame several known mechanisms of resistance to first-generation RAF inhibitors. Dissociating MAPK pathway inhibition from paradoxical activation might yield both improved safety and more durable efficacy than first-generation RAF inhibitors

Scientific Research Applications

Antimicrobial and Anticancer Agents

Compounds similar to 5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives with related moieties exhibited significant antimicrobial and anticancer activities, showing higher efficacy than reference drugs in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study found that pyrrolopyridine analogs showed in vitro antibacterial activity (Toja et al., 1986).

Structural Characterization and Biological Activity

The synthesis and characterization of biologically active pyrrolo[2,3-b]pyridine scaffolds have been reported, indicating the significance of such compounds in medicinal chemistry. These compounds were fully characterized and demonstrated promising biological activities (Sroor, 2019).

Antibacterial and Antimycobacterial Activity

Compounds structurally related to the target chemical have been synthesized and shown to possess antibacterial and antimycobacterial activities. For example, a novel compound showed activity against various bacterial strains and Mycobacterium tuberculosis (Nural et al., 2018).

Antioxidant Activities

Certain derivatives, similar in structure, have been synthesized and evaluated for their antioxidant activities. Some of these derivatives have shown promising results in this regard (Bialy & Gouda, 2011).

Synthesis and Application in Medicinal Chemistry

Various synthesis methods have been explored for similar compounds, contributing to the development of new therapeutic agents. These synthesis processes are crucial for the exploration of novel medicinal compounds (Sah et al., 2014).

properties

CAS RN

1652573-86-8

Product Name

5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C23H19ClF2N4O3S

Molecular Weight

504.94

IUPAC Name

5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C23H19ClF2N4O3S/c1-3-30(2)34(32,33)29-16-9-19(25)21(20(26)10-16)22(31)18-12-28-23-17(18)8-14(11-27-23)13-4-6-15(24)7-5-13/h4-12,29H,3H2,1-2H3,(H,27,28)

InChI Key

LLAFAUCUKNMECC-UHFFFAOYSA-N

SMILES

CCN(C)S(=O)(=O)NC1=CC(=C(C(=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PLX7683;  PLX-7683;  PLX 7683.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine

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